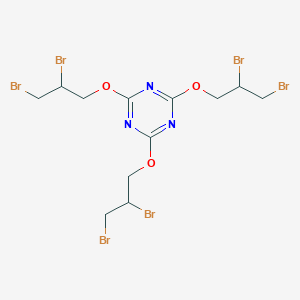
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-
描述
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- is an emerging brominated flame retardant. This compound is widely used in various plastic materials, including electric and electronic equipment, musical instruments, and automotive components . Its primary function is to enhance the fire resistance of these materials, making them safer for use in various applications.
准备方法
The synthesis of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- involves the reaction of cyanuric chloride with 2,3-dibromopropanol under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with 2,3-dibromopropoxy groups. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
化学反应分析
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms from the compound, often facilitated by UV irradiation or the presence of hydroxyl radicals.
Dehydrobromination: The elimination of hydrogen bromide from the compound, which can be induced by heat or the presence of a base.
Common reagents used in these reactions include hydrogen peroxide for generating hydroxyl radicals and bases like sodium hydroxide for dehydrobromination. The major products formed from these reactions include debrominated and hydroxylated derivatives of the original compound .
科学研究应用
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- has several scientific research applications:
作用机制
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- primarily involves its ability to release bromine radicals upon heating. These bromine radicals act as flame retardants by interfering with the combustion process, inhibiting the formation of free radicals that propagate the fire. The compound also forms a protective char layer on the surface of the material, further preventing the spread of flames .
相似化合物的比较
1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- can be compared with other brominated flame retardants, such as:
1,3,5-Triazine-2,4,6-trione, 1,3,5-tris(2,3-dibromopropyl)-: This compound has similar flame retardant properties but differs in its chemical structure and reactivity.
Hexamethylmelamine: Another triazine derivative used for its antitumor properties, highlighting the diverse applications of triazine compounds.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its explosive properties, this compound is used in different applications compared to 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)-.
The uniqueness of 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- lies in its specific application as a flame retardant, offering a balance of effectiveness and safety in various industrial applications.
属性
IUPAC Name |
2,4,6-tris(2,3-dibromopropoxy)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br6N3O3/c13-1-7(16)4-22-10-19-11(23-5-8(17)2-14)21-12(20-10)24-6-9(18)3-15/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPDOFDRVXJYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)OC1=NC(=NC(=N1)OCC(CBr)Br)OCC(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452860 | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52434-59-0 | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2,3-dibromopropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















